molecular formula C10H6BrClN2O B11841751 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde

4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde

Cat. No.: B11841751
M. Wt: 285.52 g/mol
InChI Key: KRZKODANCLUNMK-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is a heterocyclic compound that features both a pyrazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzoic acid.

    Reduction: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is unique due to its combination of a pyrazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-3-chlorobenzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H

InChI Key

KRZKODANCLUNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Br

Origin of Product

United States

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